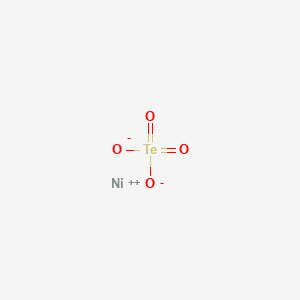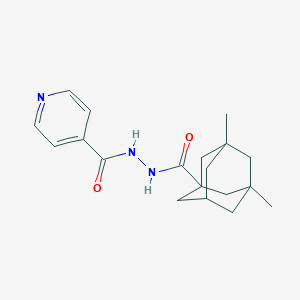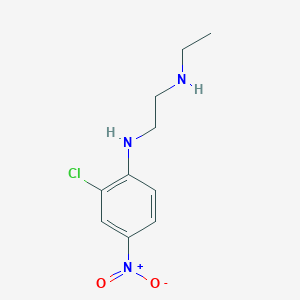![molecular formula C15H15BrO3S B14151771 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene CAS No. 89278-67-1](/img/structure/B14151771.png)
1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is an organic compound that features a bromine atom, a methanesulfonyl group, and a phenylethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene typically involves the following steps:
Methanesulfonylation: The addition of a methanesulfonyl group to the compound.
Phenylethoxylation: The attachment of a phenylethoxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the methanesulfonyl group.
Applications De Recherche Scientifique
1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene involves its interaction with molecular targets and pathways. The bromine atom and methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylethoxy group can also play a role in the compound’s overall chemical behavior .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-methyl-4-(methylsulfonyl)benzene
- 1-Bromo-4-(propane-2-sulfonyl)benzene
- 4-Bromophenyl methyl sulfone
Uniqueness: 1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene is unique due to the presence of both a methanesulfonyl group and a phenylethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89278-67-1 |
|---|---|
Formule moléculaire |
C15H15BrO3S |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
1-bromo-4-(2-methylsulfonyl-1-phenylethoxy)benzene |
InChI |
InChI=1S/C15H15BrO3S/c1-20(17,18)11-15(12-5-3-2-4-6-12)19-14-9-7-13(16)8-10-14/h2-10,15H,11H2,1H3 |
Clé InChI |
XPAQBHTXTUQEEZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(C1=CC=CC=C1)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)

![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

